molecular formula C19H25NO6 B569958 (2S)-2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid CAS No. 123975-62-2

(2S)-2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid

Cat. No.: B569958
CAS No.: 123975-62-2
M. Wt: 363.41
InChI Key: SXDKIZPHXVFDPJ-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid: is a complex organic compound with the molecular formula C19H25NO6 and a molecular weight of 363.4 g/mol . This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and purification systems to streamline the process .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield an epoxide, while reduction of the ester group may yield an alcohol .

Scientific Research Applications

(2S)-2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies of enzyme-substrate interactions and protein-ligand binding.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, leading to changes in their activity or function. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid include other protected amino acids and esters, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its allyl group, in particular, provides unique reactivity compared to other similar compounds .

Properties

CAS No.

123975-62-2

Molecular Formula

C19H25NO6

Molecular Weight

363.41

IUPAC Name

(2S)-2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid

InChI

InChI=1S/C19H25NO6/c1-5-9-14(16(21)22)15(17(23)26-19(2,3)4)20-18(24)25-12-13-10-7-6-8-11-13/h5-8,10-11,14-15H,1,9,12H2,2-4H3,(H,20,24)(H,21,22)/t14-,15-/m0/s1

InChI Key

SXDKIZPHXVFDPJ-GJZGRUSLSA-N

SMILES

CC(C)(C)OC(=O)C(C(CC=C)C(=O)O)NC(=O)OCC1=CC=CC=C1

Synonyms

erythro-N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester

Origin of Product

United States

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